

# The Synthesis and Preparation of Fast Red B Base: A Technical Guide

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Methoxy-4-nitroaniline (Fast Red B Base), a key intermediate in the production of azo dyes and high-performance pigments.

Fast Red B Base, chemically known as 2-methoxy-4-nitroaniline, is a crucial aromatic amine widely utilized as a diazo component in the synthesis of vibrant red and yellow azo dyes and pigments.[1][2] These colorants find extensive applications in the textile, printing, and paper industries.[1][2][3] The compound's molecular structure allows for the creation of chromophores that impart excellent lightfastness and thermal stability to the final products. This guide provides a comprehensive overview of the prevalent synthetic routes to Fast Red B Base, detailing experimental protocols and quantitative data to aid in its laboratory preparation and process scale-up.

# **Synthetic Pathways and Methodologies**

The industrial preparation of Fast Red B Base predominantly follows a three-step synthetic sequence starting from an appropriate methoxyaniline precursor. The most common approaches involve the acylation of the amino group, followed by regioselective nitration of the aromatic ring, and concluding with the hydrolysis of the acyl protecting group to yield the final product.[4][5] The two primary starting materials for these syntheses are o-anisidine (2-methoxyaniline) and p-anisidine (4-methoxyaniline).

## **Synthesis Route 1: From o-Anisidine**

### Foundational & Exploratory



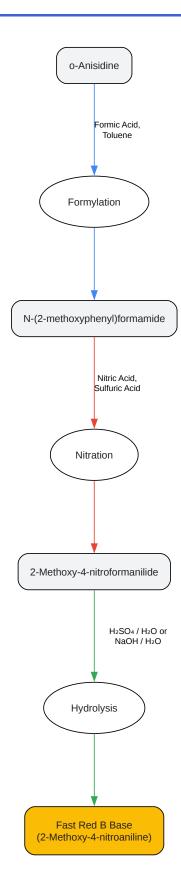


A widely employed method commences with o-anisidine, which undergoes acylation, nitration, and subsequent hydrolysis.[4][5][6][7] The acylation step, serving to protect the amino group and direct the subsequent nitration, can be achieved using various acylating agents, with formic acid and acetic acid being common choices.[4][5][6][7]

- 1. Acylation (Formylation) of o-Anisidine: o-Anisidine is treated with formic acid in a suitable solvent like toluene. The reaction mixture is heated to drive the formylation, yielding N-(2-methoxyphenyl)formamide.[6][7]
- 2. Nitration: The resulting N-(2-methoxyphenyl) formamide is then nitrated using a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled to ensure the selective introduction of a nitro group at the para position relative to the methoxy group.[6][7]
- 3. Hydrolysis: The final step involves the hydrolysis of the formyl group from the 2-methoxy-4-nitroformanilide intermediate. This is typically accomplished by heating in an acidic or basic aqueous solution to afford 2-methoxy-4-nitroaniline (Fast Red B Base).[6][7]

A visual representation of this synthetic workflow is provided below:





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Figure 1: Synthesis of Fast Red B Base from o-Anisidine.



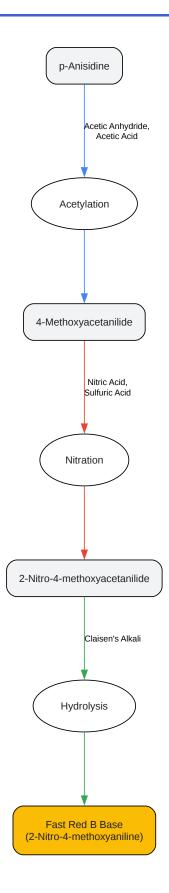
## **Synthesis Route 2: From p-Anisidine**

An alternative and also well-documented pathway begins with p-anisidine. This route similarly involves acetylation, nitration, and hydrolysis.

- 1. Acylation (Acetylation) of p-Anisidine: p-Anisidine is acetylated, typically using acetic anhydride in the presence of acetic acid, to form 4-methoxyacetanilide.[8]
- 2. Nitration: The 4-methoxyacetanilide is then nitrated. The acetylamino group directs the incoming nitro group to the ortho position, resulting in 2-nitro-4-methoxyacetanilide.[8]
- 3. Hydrolysis: The acetyl group is subsequently removed by hydrolysis, often using an alkali solution like Claisen's alkali, to yield 2-nitro-4-methoxyaniline (Fast Red B Base).[8]

The logical flow of this synthetic approach is illustrated in the following diagram:





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Figure 2: Synthesis of Fast Red B Base from p-Anisidine.



# **Quantitative Data Summary**

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of Fast Red B Base and its intermediates.

Table 1: Synthesis via o-Anisidine and Formylation

Step	Reactants	Key Conditions	Yield	Purity	Reference
Formylation	o-Anisidine, Formic Acid, Toluene	100-102°C, 3 hours	95%	96.13% (LC)	[6]
Nitration	N-(2- methoxyphen yl)formamide, Nitric Acid, Sulfuric Acid	0-70°C	-	-	[6][7]
Hydrolysis	2-Methoxy-4- nitroformanili de, Sulfuric Acid, Water	98-102°C, 8 hours	94.2% (Fast Red B Base)	-	[6][7]
Overall	-	-	~89.5%	-	[6][7]

Table 2: Synthesis via o-Anisidine and Acetylation



Step	Reactants	Key Conditions	Yield	Purity	Reference
Acetylation	o-Anisidine, Acetic Acid	115°C, 6 hours	-	-	[4]
Nitration	2- Methoxyacet anilide, Fuming Nitric Acid	-	-	-	[4]
Hydrolysis	2-Methoxy-4- nitroacetanilid e, Sodium Hydroxide	100°C, 2 hours	94.8%	99% (GC)	[5]
Overall	-	-	93%	-	[4]

Table 3: Synthesis via p-Anisidine and Acetylation

Step	Reactants	Key Conditions	Yield	Melting Point	Reference
Acetylation	p-Anisidine, Acetic Anhydride, Acetic Acid	0-25°C	75-79%	116-116.5°C	[8]
Hydrolysis	2-Nitro-4- methoxyacet anilide, Claisen's Alkali	-	88-93%	139-140°C	[8]
Overall	-	-	~66-73.5%	-	[8]

# **Detailed Experimental Protocols**



# Protocol 1: Synthesis from o-Anisidine via Formylation[6][7]

Step 1: Preparation of N-(2-methoxyphenyl)formamide

- To a 500 mL reaction vessel, add 40g of o-anisidine and 350 mL of toluene.
- Add 20.9g of formic acid and initiate stirring.
- Heat the mixture to 100-102°C and maintain for 3 hours.
- After the reaction, distill to recover the formic acid and toluene.
- Add 300 mL of water to the residue, stir for 1 hour, and let it stand for 2 hours.
- Filter the mixture to obtain N-(2-methoxyphenyl)formamide. The reported yield is 46.61g (95%) with a purity of 96.13% by liquid chromatography.

#### Step 2: Preparation of 2-Methoxy-4-nitroformanilide

- In a reactor, add a sulfuric acid solution.
- While stirring, add the N-(2-methoxyphenyl)formamide obtained in the previous step.
- Control the reaction system temperature between 0-70°C and add nitric acid to carry out the nitration reaction.
- After the reaction is complete, filter the mixture to obtain 2-methoxy-4-nitroformanilide.

#### Step 3: Preparation of Fast Red B Base (2-Methoxy-4-nitroaniline)

- In a 500 mL reaction vessel, add the 2-methoxy-4-nitroformanilide from step 2, 60g of 98% sulfuric acid, and 200g of water.
- Start stirring and heat the mixture to 98-102°C for 8 hours.
- Filter the reaction mixture. To the filter cake, add 100 mL of water and warm to 50-60°C.



- Add soda ash to adjust the pH to 6-7.
- Filter and dry the product to obtain Fast Red B Base. The reported yield is 43.2g (94.2%).

## Protocol 2: Synthesis from p-Anisidine via Acetylation[8]

Step 1: Preparation of 2-Nitro-4-methoxyacetanilide

- In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 123g (1 mole) of p-anisidine, 300 mL of glacial acetic acid, and 217 mL of water.
- Stir until the p-anisidine has dissolved, then add 350g of ice.
- When the temperature reaches 0-5°C, add 103 mL (1.1 moles) of acetic anhydride all at once with rapid stirring. The mixture will solidify, and the temperature will rise to 20-25°C.
- Prepare a nitrating mixture by adding 63 mL (1 mole) of concentrated nitric acid to 184 mL of concentrated sulfuric acid, keeping the temperature below 20°C.
- Cool the acetanilide suspension to 0-5°C and add the nitrating mixture dropwise over 1-2 hours, maintaining the temperature between 0-5°C.
- Stir the resulting solution for 2 hours at 0-5°C.
- Pour the reaction mixture into 2 L of an ice-water mixture.
- Filter the precipitated yellow crystals and wash with ice-cold water.
- Dry the product to yield 158-168g (75-79%) of 2-nitro-4-methoxyacetanilide with a melting point of 116-116.5°C.

Step 2: Preparation of 2-Nitro-4-methoxyaniline (Fast Red B Base)

- Mix 160g of 2-nitro-4-methoxyacetanilide with 250 mL of cold Claisen's alkali in a 2 L beaker.
- Heat the mixture on a steam bath with occasional stirring until a clear, dark red solution is obtained (about 10-15 minutes).



- Pour the hot solution into 1 L of an ice-water mixture.
- Filter the precipitated yellow-orange crystals, wash with cold water until the washings are neutral, and dry.
- The yield of 2-nitro-4-methoxyaniline is 119-125g (88-93%) with a melting point of 139-140°C.

### Conclusion

The synthesis of Fast Red B Base is a well-established process in industrial organic chemistry, with robust and high-yielding protocols available. The choice between starting from o-anisidine or p-anisidine may depend on factors such as raw material cost, availability, and desired final product purity. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis of this important dye and pigment intermediate. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for achieving high yields and purity of the target compound.

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